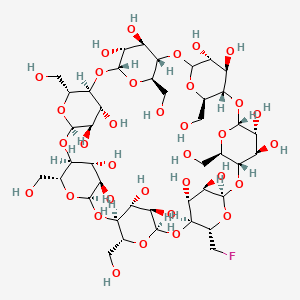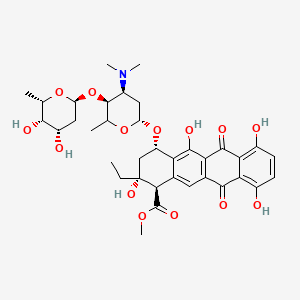
N-ヨードアセチルチラミン
概要
説明
N-Iodoacetyltyramine (IAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, neuroscience, and pharmacology. IAT is a derivative of tyramine, an amino acid that is found in many foods, such as cheese, chocolate, and wine. IAT is a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine.
科学的研究の応用
標的メタボロミクス
N-ヨードアセチルチラミンは、標的メタボロミクス研究で使用されてきました。 例えば、土壌栄養欠乏ストレス下における茶の芽におけるアミノ酸、フラボノイド、植物ホルモンの蓄積に対する窒素施用の影響を分析するために使用されてきました {svg_1}. この研究では、窒素施用量の少ない方が、テアニンとテアニン合成に関与するアミノ酸の生合成を促進し、他のアミノ酸の蓄積を抑制することがわかりました {svg_2}.
125Iによるスルフィドリル基のアルキル化による標識
N-ヨードアセチルチラミンは、スルフィドリル基のアルキル化による125I標識に使用されてきました {svg_3}. N-アセチルシステインのN-ヨードアセチルチラミンによるアルキル化速度論は、N-ヨードアセチルチラミンが125Iで高比放射能のスルフィドリル含有化合物を標識するのにより有用であることを示唆しています {svg_4}.
キャリアフリーの125I標識化合物の調製
N-ヨードアセチルチラミンは、キャリアフリーの125I標識化合物の調製に使用されてきました {svg_5}. 出発ヨウ化物に基づいて50%の収率でキャリアフリーの125I標識N-ヨードアセチル-3-モノヨードチラミンの調製条件が記載されています {svg_6}.
基特異性研究
N-ヨードアセチル-3-モノヨードチラミンのスルフィドリル基との反応の基特異性の高い程度は、スルフィドリル含有ウシ血清アルブミンに対する高い反応性と、N-エチルマレイミドでブロックされたウシ血清アルブミンとIgGに対する低い反応性によって示されています {svg_7}.
125I標識ACTH誘導体の調製
125I標識N-ヨードアセチル-3-モノヨードチラミンは、完全な生物学的活性を保持する125I標識ACTH誘導体の調製にも使用されました。これは、スルフィドリル基との反応に対する選択性をさらに示しています {svg_8}.
Safety and Hazards
作用機序
Target of Action
N-Iodoacetyltyramine is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine . The physiological effects of tyramine are mediated by a variety of biological target molecules. Tyramine may modulate adrenergic receptors, which triggers hypertension, while its neuro- and immunomodulatory actions are mediated via Trace Amine-Associated Receptors (TAARs) .
Mode of Action
It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds, demonstrating high reactivity towards sulfhydryl-containing bovine serum albumin and igg .
Biochemical Pathways
For example, it acts as a neuromodulator and is a precursor for the neurotransmitter octopamine .
Pharmacokinetics
It is known that the total clearance of oral n-acetylcysteine, a related compound, is significantly reduced in patients with end-stage renal disease, leading to marked increases in systemic exposure .
Result of Action
It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds .
生化学分析
Biochemical Properties
N-Iodoacetyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in acetylation processes, where N-Iodoacetyltyramine can act as a substrate or inhibitor. Additionally, it has been observed to interact with proteins that have thiol groups, forming covalent bonds that can alter the protein’s function . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
N-Iodoacetyltyramine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate adrenergic receptors, which can affect cell signaling and lead to changes in cellular responses . Furthermore, N-Iodoacetyltyramine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-Iodoacetyltyramine involves its ability to bind to specific biomolecules and alter their activity. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, N-Iodoacetyltyramine can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Iodoacetyltyramine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Iodoacetyltyramine can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to N-Iodoacetyltyramine can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Iodoacetyltyramine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, N-Iodoacetyltyramine can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
N-Iodoacetyltyramine is involved in several metabolic pathways, including those related to acetylation and deacetylation processes. It interacts with enzymes such as acetyltransferases and deacetylases, which play a crucial role in regulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity of cells and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of N-Iodoacetyltyramine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of N-Iodoacetyltyramine across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of N-Iodoacetyltyramine are critical for its biological activity and therapeutic potential.
Subcellular Localization
N-Iodoacetyltyramine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytosol, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, N-Iodoacetyltyramine can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
特性
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROHFNRTQBLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968273 | |
| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-07-4 | |
| Record name | N-Iodoacetyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?
A1: The research article focuses on the preparation and utilization of N-Iodoacetyltyramine as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of N-Iodoacetyltyramine for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















